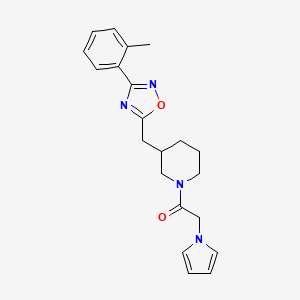

2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16-7-2-3-9-18(16)21-22-19(27-23-21)13-17-8-6-12-25(14-17)20(26)15-24-10-4-5-11-24/h2-5,7,9-11,17H,6,8,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWXFNUFPSCCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with CAS number 1706112-96-0 , is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, focusing on its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 364.4 g/mol . The structure features a pyrrole ring, an oxadiazole moiety, and a piperidine group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1706112-96-0 |

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Compounds containing the oxadiazole ring have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to the target compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 62.5 to 100 μg/mL against these pathogens .

Anticancer Activity

The antiproliferative effects of oxadiazole and pyrrole derivatives have been explored in various cancer cell lines. Studies suggest that compounds with similar structural features can inhibit cell proliferation in human cancer cell lines effectively . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neuropharmacological Effects

Some studies have investigated the neuropharmacological potential of pyrrole-containing compounds. They have shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases or psychiatric disorders .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study on oxadiazole derivatives found that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antimicrobial agents .

- Anticancer Studies : In vitro assays demonstrated that pyrrole-based compounds could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific cellular targets involved in signaling pathways associated with cell survival and apoptosis .

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies suggest that this compound may possess anticancer properties by inhibiting the proliferation of cancer cell lines. For example, it has been reported to induce apoptosis in lung cancer cell lines (e.g., H460 and A549) through mechanisms involving the modulation of key signaling pathways .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against clinical isolates of E. coli and S. aureus, making them potential candidates for developing new antibiotics .

- Anticancer Research : Another investigation focused on the anticancer effects of similar piperidine derivatives, revealing significant cytotoxicity against various cancer cell lines and suggesting potential for further development into therapeutic agents .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature. Key reactions include:

Ring-Opening Reactions

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl/H₂O, reflux), the oxadiazole ring opens to form intermediate amidoximes. For example, analogous 1,2,4-oxadiazoles hydrolyze to yield carboxamide derivatives under HCl (6 M, 80°C) .

-

Base-Mediated Cleavage : Treatment with NaOH (2 M, ethanol/water) generates nitrile oxides, which can dimerize or react further with nucleophiles .

Substitution Reactions

-

Halogenation : Electrophilic substitution at the 5-position of oxadiazole occurs with halogenating agents (e.g., NBS in CCl₄), though steric hindrance from the adjacent o-tolyl group may limit reactivity.

Pyrrole Ring Functionalization

The 1H-pyrrol-1-yl group undergoes electrophilic aromatic substitution (EAS) preferentially at the α-positions (C2/C5):

Nitration and Sulfonation

-

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C2 or C5, with regioselectivity influenced by steric effects from the oxadiazole-piperidine substituent .

-

Sulfonation with SO₃ in pyridine yields sulfonated derivatives, enhancing water solubility .

Acylation

-

Friedel-Crafts acylation (e.g., acetyl chloride/AlCl₃) modifies the pyrrole ring, though competing reactions at the ketone group may require protective strategies .

Piperidine-Methyloxadiazole Interactions

The piperidine-linked oxadiazole methyl group participates in:

Alkylation/Acylation

-

Quaternization of the piperidine nitrogen with alkyl halides (e.g., methyl iodide) forms ammonium salts, altering solubility and bioavailability .

-

Acylation with acetic anhydride modifies the piperidine’s tertiary amine, though steric hindrance may reduce yields .

Ketone Group Transformations

The ethanone moiety undergoes classical carbonyl reactions:

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, enhancing hydrogen-bonding capacity .

-

Sodium borohydride (NaBH₄, MeOH) selectively reduces the ketone without affecting other functional groups .

Nucleophilic Addition

-

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols, though competing reactions with oxadiazole may occur .

Synthetic Pathways and Byproduct Analysis

The compound is synthesized via multi-step protocols:

Byproducts include regioisomeric oxadiazoles and partially reduced pyrrole derivatives, identified via LC-MS and NMR .

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition initiates at 220°C (TGA data), with CO₂ release from oxadiazole ring breakdown .

-

Photolysis : UV exposure (254 nm) induces radical formation at the pyrrole-oxadiazole junction, leading to dimerization .

This compound’s multifunctional architecture enables tailored modifications for drug design, with reactivity patterns consistent with analogous heterocyclic systems . Further studies on catalysis and green chemistry approaches could optimize its synthetic utility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The compound’s closest analogs are derivatives of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28 from the provided evidence). Key differences include:

- Oxadiazole vs. Tetrazole : The target compound’s 1,2,4-oxadiazole ring replaces the tetrazole group in analogs. Oxadiazoles exhibit greater metabolic stability due to reduced ring strain and lower polarity compared to tetrazoles, which are highly polar and prone to hydrolysis .

Physicochemical Properties

Research Findings and Mechanistic Insights

- Synthetic Challenges : The target compound’s synthesis likely involves:

- Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate.

- Alkylation of piperidine with a chloroethyl ketone derivative.

- Final coupling of the pyrrole moiety.

This contrasts with tetrazole analogs, which utilize azide-based cyclization (e.g., aryl aniline + sodium azide) .

- Structure-Activity Relationships (SAR) :

- The oxadiazole’s electron-deficient nature may enhance interactions with nucleophilic residues in enzyme active sites.

- The piperidine’s basic nitrogen could facilitate salt bridge formation in acidic microenvironments (e.g., bacterial membranes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.